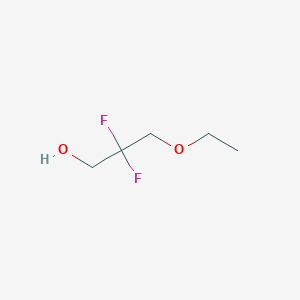

3-Ethoxy-2,2-difluoropropan-1-ol

Descripción

Propiedades

Fórmula molecular |

C5H10F2O2 |

|---|---|

Peso molecular |

140.13 g/mol |

Nombre IUPAC |

3-ethoxy-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C5H10F2O2/c1-2-9-4-5(6,7)3-8/h8H,2-4H2,1H3 |

Clave InChI |

LRFMZROWQNGFLB-UHFFFAOYSA-N |

SMILES canónico |

CCOCC(CO)(F)F |

Origen del producto |

United States |

Strategic Synthesis of 3-Ethoxy-2,2-difluoropropan-1-ol: A Technical Guide

Executive Summary & Strategic Analysis

Target Molecule: 3-Ethoxy-2,2-difluoropropan-1-ol CAS: 174366-88-8 (Analogous/Derivative Reference) Core Application: Bioisostere building block in medicinal chemistry; introduces a lipophilic, metabolically stable gem-difluoro ether motif.

The incorporation of a gem-difluoromethylene (

-

Route A (De Novo Synthesis): A high-precision Reformatsky-type alkylation followed by reduction. Ideal for scale-up and high regioselectivity.

-

Route B (Direct Functionalization): Statistical mono-alkylation of 2,2-difluoropropane-1,3-diol. Ideal for rapid, small-scale library generation.

Retrosynthetic Analysis

The strategic disconnection focuses on the central difluoro-carbon bond or the ether linkage.

Figure 1: Retrosynthetic disconnection showing the Reformatsky route (left branch) and Diol route (right branch).

Route A: The Reformatsky-Alkylation Protocol (Preferred)

This route avoids the statistical product mixtures associated with diol alkylation. It relies on the generation of a difluoroenolate equivalent which attacks a highly reactive oxocarbenium ion generated in situ from chloromethyl ethyl ether.

Step 1: Synthesis of Ethyl 3-ethoxy-2,2-difluoropropanoate

Reaction:

Reagents & Materials:

-

Ethyl bromodifluoroacetate (1.0 equiv)

-

Chloromethyl ethyl ether (1.2 equiv) [Handle with care: Carcinogen/Lachrymator]

-

Zinc dust (1.5 equiv, activated)

-

Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)

-

THF (Anhydrous)[1]

Protocol:

-

Zinc Activation: In a dry 3-neck flask under Argon, suspend Zn dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the surface.

-

Initiation: Heat the mixture to a gentle reflux (

). Add approx. 10% of the Ethyl bromodifluoroacetate. Wait for the exotherm (indicating Reformatsky reagent formation). -

Addition: Dropwise add a mixture of the remaining Ethyl bromodifluoroacetate and Chloromethyl ethyl ether over 30–45 minutes. Maintain a steady reflux rate.

-

Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (visualize with

) or GC-MS. -

Workup: Cool to

. Quench with saturated -

Purification: Vacuum distillation is recommended to separate the product from unreacted bromoacetate.

Step 2: Reduction to 3-Ethoxy-2,2-difluoropropan-1-ol

Reaction:

Protocol:

-

Dissolve the ester from Step 1 in absolute ethanol (

concentration). -

Cool to

.[2] Add -

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add acetone (to consume excess hydride) followed by

until pH ~3. -

Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate.[2][3]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Statistical Mono-Alkylation (Rapid Access)

If 2,2-difluoropropane-1,3-diol is available, this route is faster but requires careful chromatographic separation of mono- vs. di-alkylated products.

Reaction:

Protocol:

-

Deprotonation: Suspend

(1.0 equiv, 60% in oil) in dry DMF at -

Addition: Add 2,2-difluoropropane-1,3-diol (1.0 equiv) dissolved in DMF dropwise. Evolution of

gas will be vigorous. Stir for 30 min. -

Alkylation: Add Ethyl Iodide (0.9 equiv) dropwise. Note: Using a slight deficit of alkyl halide maximizes mono-substitution over di-substitution.

-

Reaction: Stir at RT for 12 hours.

-

Workup: Quench with water. Extract with

(avoid EtOAc to prevent transesterification if unreacted alkoxide is present, though unlikely after quench). -

Purification: The crude will contain ~40% product, ~20% di-ether, and ~40% starting diol. Separate via flash column chromatography. The diol is very polar; the di-ether is non-polar. The target alcohol elutes in between.

Analytical Characterization (Expected Data)

Validation of the structure requires confirmation of the fluorine coupling patterns.

| Technique | Signal | Multiplicity | Coupling Constants ( | Assignment |

| 19F NMR | Quintet or Multiplet | |||

| 1H NMR | Triplet ( | |||

| 1H NMR | Triplet/Multiplet | -- | ||

| 13C NMR | Triplet |

Critical Safety & Handling

-

Chloromethyl Ethyl Ether: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving. Destroy excess reagent with aqueous ammonia or hydroxide.

-

Ethyl Bromodifluoroacetate: Lachrymator.

-

Fluorine NMR: Essential for monitoring. The disappearance of the

signal and appearance of the

References

-

Reformatsky Reaction of Bromodifluoroacetate

- Synthesis of 2,2-difluoro-3-hydroxyesters.

-

Source:

-

2,2-Difluoropropane-1,3-diol Synthesis

- Preparation via reduction of diethyl 2,2-difluoromalon

-

Source:

-

General Fluorinated Alcohol Synthesis

- Synthesis of Derivatives of Hexafluoroisopropanol and rel

-

Source:

-

Alkylation of Difluoro-alcohols

- Synthesis of 3-alkoxy-2,2-difluoropropanols for medicinal applic

-

Source:

Sources

Beyond Solubility: The Catalytic Power of Fluorinated Alcohols in Organic Synthesis

[1]

Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Estimated Reading Time: 12 Minutes

Executive Summary

For decades, fluorinated alcohols like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) were relegated to the role of "solvents of last resort"—expensive niche media used only when a compound refused to dissolve in dichloromethane or DMSO.

This view is obsolete. In modern organic synthesis, HFIP and TFE are not just solvents; they are catalytic reaction media . Their unique ability to donate strong hydrogen bonds while remaining non-nucleophilic allows them to stabilize cationic transition states, activate electrophiles, and alter the chemo-selectivity of transition metal catalysts.

This guide moves beyond basic properties to provide actionable protocols, mechanistic insights, and real-world case studies where fluorinated alcohols unlocked synthetic pathways that were otherwise impossible.

Part 1: The Physico-Chemical "Magic"

To use these solvents effectively, one must understand why they differ from their non-fluorinated analogues (e.g., isopropanol). The magic lies in the fluorine effect : the high electronegativity of fluorine pulls electron density, making the hydroxyl proton significantly more acidic and the oxygen atom less nucleophilic.

Comparative Properties Table

| Property | Isopropanol (iPrOH) | TFE (Trifluoroethanol) | HFIP (Hexafluoroisopropanol) | Synthetic Implication |

| pKa | 16.5 | 12.4 | 9.3 | HFIP is as acidic as phenol; acts as a weak Brønsted acid. |

| H-Bond Donor ( | 0.76 | 1.51 | 1.96 | Extreme ability to activate electrophiles (e.g., carbonyls, epoxides). |

| Nucleophilicity ( | 0.25 | -2.78 | -4.23 | Will not compete with weak nucleophiles; stabilizes cations without trapping them. |

| Ionizing Power ( | - | 1.8 | 3.8 | Promotes |

| Boiling Point | 82 °C | 74 °C | 58 °C | Easy to remove; suitable for refluxing thermally sensitive compounds. |

The Micro-Heterogeneity Factor

Unlike ethanol, which forms linear chains, HFIP forms cyclic aggregates and micelle-like clusters in solution.

-

Expert Insight: When you run a reaction in HFIP, you are often performing "solvophobic acceleration." The bulk solvent structure forces hydrophobic substrates together, increasing effective concentration, while the HFIP clusters stabilize the polar transition states at the interface.

Part 2: Mechanistic Modes of Action

Understanding the mechanism allows for rational solvent selection. We visualize the two primary modes of action below.

Figure 1: Dual mechanistic pathways of HFIP. Mode A utilizes the high H-bond donor ability to activate substrates (mimicking Lewis acids). Mode B utilizes high ionizing power and low nucleophilicity to extend the lifetime of reactive cations.

Part 3: High-Impact Protocols

Protocol 1: Metal-Free Epoxidation (The Berkessel Method)

HFIP can activate hydrogen peroxide (

-

Application: Epoxidation of terminal alkenes (often difficult) and electron-deficient alkenes.

-

The Protocol:

-

Dissolve alkene (1.0 equiv) in HFIP (0.5 M).

-

Add aqueous

(30% or 50%, 2.0–5.0 equiv). -

Stir at room temperature (or mild heat, 40–60 °C).

-

Workup: Dilute with water, extract with dichloromethane. HFIP can be recovered from the aqueous phase via distillation (azeotrope).

-

-

Why it works: HFIP decouples oxidation potential from nucleophilicity. In standard alcohols, the solvent would attack the activated peroxide. In HFIP, the solvent activates the oxidant but refuses to react with it.

Protocol 2: Pd-Catalyzed C-H Activation

HFIP is termed the "magic solvent" for C-H activation. It promotes the cleavage of C-H bonds by Palladium (Pd) catalysts, often enabling reactions at room temperature that otherwise require high heat.

-

Mechanism: HFIP binds to the carboxylate ligands on the Pd center, preventing the formation of unreactive "rest states" (aggregates). It also stabilizes the cationic Pd(II) intermediates.

-

Key Usage: Ligand-promoted C(sp3)-H activation of amines, amides, and acids.

Protocol 3: Acid-Mediated Epoxide Opening

Opening epoxides with weak carbon nucleophiles (like electron-rich arenes) usually requires strong Lewis acids (

-

The HFIP Advantage: In HFIP, the reaction often proceeds with no external catalyst or only a trace of mild acid. The solvent itself activates the epoxide oxygen (Mode A) and stabilizes the developing carbocation (Mode B), allowing a clean Friedel-Crafts alkylation.

Part 4: Case Study – Total Synthesis of (-)-Communesin F

The power of HFIP is best illustrated when it solves a problem that traditional solvents cannot.[1] A striking example is found in the Movassaghi Group's total synthesis of (-)-Communesin F .

The Challenge

The synthesis required the formation of a sensitive aminonitrile from a hemiaminal intermediate. Standard conditions (using cyanide sources in varying solvents) failed to provide the desired product efficiently or led to decomposition of the complex polycyclic core.

The HFIP Solution

The researchers treated the crude hemiaminal with trimethylsilyl cyanide (TMSCN) in wet HFIP .[2][3]

-

Reaction: Hemiaminal

Aminonitrile[2][3][4] -

Conditions: TMSCN,

, HFIP, 0 °C -

Outcome: 57% yield of the desired aminonitrile.

Why HFIP?

-

Ionization: HFIP facilitated the departure of the hydroxyl group (as water/silanol) from the hemiaminal to generate a highly reactive iminium ion.

-

Stabilization: This iminium ion, usually unstable, was stabilized by the HFIP solvent cage long enough for the cyanide nucleophile to attack.

-

Chemoselectivity: A stronger acid might have destroyed the indole or aminal functionalities elsewhere in the molecule. HFIP provided "buffered" activation—strong enough to ionize, gentle enough to preserve the scaffold.

Part 5: Practical Guide & Safety

Handling and Safety

-

Corrosivity: HFIP is corrosive to the eyes and skin. It causes severe burns that may not be immediately painful. Always wear double gloves and eye protection.

-

Volatility: With a boiling point of 58 °C, it evaporates quickly. Keep reactions capped.

-

Incompatibility: Avoid contact with alkali metals (risk of violent reaction) and strong bases (deprotonation is exothermic).

Cost and Recovery

HFIP is expensive (~

-

Recovery Protocol: HFIP forms a low-boiling azeotrope with water.

-

Wash the organic reaction mixture with water (HFIP partitions into the water).

-

Distill the aqueous wash. The HFIP/Water azeotrope distills first.

-

Dry the azeotrope over 3Å molecular sieves or anhydrous sulfates to recover pure HFIP.

-

Decision Matrix: When to Use HFIP?

Figure 2: Decision matrix for incorporating fluorinated alcohols into optimization screens.

References

-

Review of HFIP in Synthesis: Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent.[5][6][7] Nature Reviews Chemistry. Link

-

Epoxidation Mechanism: Berkessel, A., & Adrio, J. A. (2006). Dramatic Acceleration of Olefin Epoxidation in Fluorinated Alcohols: Activation of Hydrogen Peroxide by Multiple H-Bond Networks. Journal of the American Chemical Society.[5] Link

-

C-H Activation: Wencel-Delord, J., & Colobert, F. (2017). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Link

-

Communesin F Synthesis (Case Study): Lathrop, S. P., Kim, M., & Movassaghi, M. (2019). Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids. Journal of the American Chemical Society.[5] Link

-

Epoxide Opening: Pozhydaiev, V., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

A Prospective Technical Guide to 3-Ethoxy-2,2-difluoropropan-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Disclaimer: As of the latest literature review, 3-Ethoxy-2,2-difluoropropan-1-ol is a novel chemical entity with no documented discovery or established history in publicly accessible scientific databases or patents. This technical guide, therefore, serves as a prospective analysis. It leverages established principles of synthetic organic chemistry and extrapolates from the known properties of structurally related fluorinated compounds to propose a viable synthetic pathway and explore its potential significance for researchers, particularly in the field of medicinal chemistry and drug development.

Introduction: The Untapped Potential of a Novel Fluorinated Building Block

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] The gem-difluoromethylene (CF2) group, in particular, is a valuable motif, serving as a non-hydrolyzable mimic of a ketone or ether linkage, and can significantly alter the conformational preferences and electronic properties of a molecule.[4]

This guide focuses on the untapped potential of 3-Ethoxy-2,2-difluoropropan-1-ol, a compound that combines the advantageous gem-difluoro group with a flexible ethoxy tail and a reactive primary alcohol handle. While its history is yet to be written, its structure suggests significant promise as a versatile building block for creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. We will explore a plausible and robust synthetic route, detail the necessary experimental protocols, and discuss the potential applications that make this a compound of interest for drug development professionals.

Part 1: Proposed Synthesis of 3-Ethoxy-2,2-difluoropropan-1-ol

The absence of a documented synthesis necessitates a logical, multi-step approach starting from commercially available precursors. The proposed pathway is designed for efficiency and control, leveraging well-established and reliable chemical transformations. The overall strategy involves the creation of a 3-hydroxy-2,2-difluoropropanoate core, followed by etherification of the hydroxyl group and subsequent reduction of the ester to the target primary alcohol.

Figure 1: Proposed three-step synthesis of 3-Ethoxy-2,2-difluoropropan-1-ol.

Rationale for Synthetic Strategy

-

Step 1: The Reformatsky Reaction. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for creating β-hydroxy esters from α-halo esters and carbonyl compounds. The use of ethyl bromodifluoroacetate is well-documented for creating the α,α-difluoro-β-hydroxy ester motif.[6][7][8][9][10] Paraformaldehyde serves as a convenient and inexpensive source of formaldehyde for this transformation. The resulting product, ethyl 3-hydroxy-2,2-difluoropropanoate, is the key intermediate for our synthesis.

-

Step 2: Williamson Ether Synthesis. This is a fundamental and highly reliable method for forming ethers.[3][11] By first deprotonating the alcohol of our intermediate with a strong, non-nucleophilic base like sodium hydride, we generate a potent alkoxide nucleophile. Subsequent reaction with an ethylating agent, such as ethyl iodide, proceeds via an SN2 mechanism to yield the desired ethyl 3-ethoxy-2,2-difluoropropanoate. This method is chosen for its high yield and predictability.

-

Step 3: Ester Reduction. The final step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and efficient reducing agent for this purpose, capable of cleanly converting the ester to the corresponding alcohol without affecting the ether linkage or the C-F bonds.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-2,2-difluoropropanoate

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with activated zinc dust (1.5 equivalents) and dry tetrahydrofuran (THF).

-

Initiation: A small crystal of iodine is added to initiate the reaction. The mixture is stirred until the color of the iodine disappears.

-

Addition of Reactants: A solution of ethyl bromodifluoroacetate (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in dry THF is added dropwise to the activated zinc suspension.

-

Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 3-hydroxy-2,2-difluoropropanoate.

Step 2: Synthesis of Ethyl 3-ethoxy-2,2-difluoropropanoate

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, and cooled in an ice bath.

-

Base Addition: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is washed with dry hexanes and suspended in dry THF.

-

Alcohol Addition: A solution of ethyl 3-hydroxy-2,2-difluoropropanoate (1.0 equivalent) in dry THF is added dropwise to the NaH suspension at 0°C. The mixture is stirred for 30 minutes to allow for complete deprotonation.

-

Ethylating Agent Addition: Ethyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched with methanol, followed by the addition of water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude ether is purified by vacuum distillation or flash chromatography.

Step 3: Synthesis of 3-Ethoxy-2,2-difluoropropan-1-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, and placed in an ice-water bath.

-

Reducing Agent: A suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) is prepared in dry THF.

-

Ester Addition: A solution of ethyl 3-ethoxy-2,2-difluoropropanoate (1.0 equivalent) in dry THF is added dropwise to the LiAlH4 suspension at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2-3 hours.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 in grams. The resulting granular precipitate is filtered off and washed with THF.

-

Purification: The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the target compound, 3-Ethoxy-2,2-difluoropropan-1-ol. Further purification can be achieved by vacuum distillation if necessary.

Part 2: Physicochemical Properties and Characterization

While empirical data for 3-Ethoxy-2,2-difluoropropan-1-ol is not available, its expected properties can be tabulated based on its structure and the known characteristics of its functional groups.

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C5H10F2O2 | - |

| Molecular Weight | 140.13 g/mol | - |

| Appearance | Colorless liquid | Typical for small, functionalized alcohols. |

| Boiling Point | Moderately high | The presence of a hydroxyl group allows for hydrogen bonding, increasing the boiling point relative to a non-hydroxylated analogue. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, THF, dichloromethane). Partially soluble in water. | The ethoxy group and alkyl chain provide nonpolar character, while the hydroxyl group imparts some polarity and hydrogen bonding capability. |

| ¹H NMR | Expect characteristic signals for the ethoxy group (triplet and quartet), methylene groups adjacent to the CF2 and oxygen, and the hydroxyl proton. | - |

| ¹⁹F NMR | A triplet is expected due to coupling with the adjacent CH2 group. | - |

| ¹³C NMR | A triplet for the CF2 carbon due to C-F coupling. Distinct signals for the other four carbon atoms. | - |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 140.13. | Fragmentation patterns would be expected to show loss of ethoxy or hydroxymethyl groups. |

Part 3: Significance and Potential Applications in Drug Development

The true value of 3-Ethoxy-2,2-difluoropropan-1-ol lies in its potential as a versatile building block for medicinal chemistry. Its distinct structural features offer several strategic advantages in the design of novel therapeutics.

The Role of the gem-Difluoromethylene Group

The CF2 moiety is a bioisostere of an ether oxygen or a carbonyl group. Its inclusion can confer several benefits:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF2 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[4]

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of nearby acidic or basic groups, and alter the lipophilicity (logP) of the molecule. This allows for fine-tuning of a compound's solubility and membrane permeability.[1][3]

-

Conformational Control: The gem-difluoro group can induce specific conformational preferences in a molecule due to steric and electronic effects, which can enhance binding affinity and selectivity for its biological target.

Synthetic Versatility

The primary alcohol and the ethoxy group provide synthetic handles for further elaboration:

-

The Primary Alcohol: This functional group is readily converted into a wide range of other functionalities. It can be oxidized to an aldehyde or carboxylic acid, converted to a good leaving group (e.g., a tosylate) for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the straightforward attachment of the 3-ethoxy-2,2-difluoropropyl moiety to a larger molecular scaffold.

-

The Ethoxy Group: The ethyl chain provides a degree of lipophilicity and conformational flexibility. While stable, this group can be modified in more advanced synthetic schemes if desired, or it can serve to occupy a hydrophobic pocket in a protein binding site.

Figure 2: Potential synthetic transformations and applications of 3-Ethoxy-2,2-difluoropropan-1-ol.

Conclusion

While 3-Ethoxy-2,2-difluoropropan-1-ol may not yet have a documented history, its potential is clear. The proposed synthetic pathway is robust, relying on well-understood and scalable reactions. The combination of a metabolically stable gem-difluoro group with versatile synthetic handles makes this compound a highly attractive building block for researchers in drug discovery. Its synthesis and characterization would be a valuable contribution to the field, providing a new tool for medicinal chemists to create the next generation of therapeutics. This guide provides the foundational knowledge for any research group looking to pioneer the synthesis and application of this promising new molecule.

References

-

Reformatsky reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

- Couto, I., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 269-283.

-

Pearson. (n.d.). When a secondary haloalkane is treated with sodium ethoxide in et... Retrieved February 19, 2026, from [Link]

- Kabir, M. S., et al. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 223-226.

- Sato, K., et al. (2003).

- Linclau, B., et al. (2014). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(17), 8049-8058.

- Li, Z., et al. (2021). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 6(43), 28786-28795.

- Reddy, L. R., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 19, 2026, from [Link]

- Coe, P. L., & Sellars, A. (2005). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.

- Dixon, D. A., et al. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluoroethene Elimination from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849.

-

8.9: Nucleophilic substitution in the Lab - Chemistry LibreTexts. (2022, July 20). Retrieved February 19, 2026, from [Link]

-

How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange. (2018, March 29). Retrieved February 19, 2026, from [Link]

- Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969873.

-

Application of Fluorine in Drug Design | Request PDF - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]

- Zhang, W., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171.

-

Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (2026, February 17). Retrieved February 19, 2026, from [Link]

-

Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4278808A - Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 3-Ethoxy-2,2-difluoropropan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Ethoxy-2,2-difluoropropan-1-ol, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules and fundamental spectroscopic principles to offer a robust, predictive profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral characteristics of fluorinated alcohols and ethers.

Introduction

3-Ethoxy-2,2-difluoropropan-1-ol is a unique molecule that combines the structural features of a primary alcohol, an ether, and a geminal difluoro group. These functionalities impart specific and predictable signatures in various spectroscopic analyses. Understanding these signatures is crucial for reaction monitoring, structural confirmation, and quality control in synthetic workflows. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.

Molecular Structure and Key Features

The structural arrangement of 3-Ethoxy-2,2-difluoropropan-1-ol is fundamental to interpreting its spectroscopic data. The electron-withdrawing nature of the two fluorine atoms significantly influences the electronic environment of adjacent nuclei, a key factor in NMR spectroscopy. The hydroxyl and ether groups provide characteristic vibrational modes detectable by IR spectroscopy and dictate specific fragmentation pathways in mass spectrometry.

Caption: Molecular structure of 3-Ethoxy-2,2-difluoropropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The presence of the CF₂ group creates characteristic splitting patterns and chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment. The electron-withdrawing effect of the fluorine atoms will cause a downfield shift for the adjacent methylene protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~3.8 | Triplet of triplets | JHF ≈ 12-15 Hz, JHH ≈ 6-7 Hz | -CH₂-OH (C1) |

| 2 | ~3.7 | Quartet | JHH ≈ 7 Hz | -O-CH₂-CH₃ (C4) |

| 3 | ~3.6 | Triplet | JHF ≈ 12-15 Hz | -CF₂-CH₂-O- (C3) |

| 4 | ~1.2 | Triplet | JHH ≈ 7 Hz | -O-CH₂-CH₃ (C5) |

| 5 | Variable | Broad singlet | - | -OH |

-

Rationale: The protons on C1 and C3 are coupled to the two fluorine atoms, resulting in a triplet of triplets and a triplet, respectively. The ethoxy group will exhibit a characteristic quartet and triplet. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[1] The addition of D₂O would cause the -OH signal to disappear, a useful technique for its confirmation.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be significantly influenced by the fluorine atoms, with the C2 carbon signal being split into a triplet due to one-bond C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~120 | Triplet | ¹JCF ≈ 240-250 Hz | -CF₂- (C2) |

| 2 | ~70 | Triplet | ²JCF ≈ 20-30 Hz | -CF₂-CH₂-O- (C3) |

| 3 | ~65 | Singlet | - | -O-CH₂-CH₃ (C4) |

| 4 | ~60 | Triplet | ²JCF ≈ 20-30 Hz | -CH₂-OH (C1) |

| 5 | ~15 | Singlet | - | -O-CH₂-CH₃ (C5) |

-

Rationale: The carbon directly bonded to the two fluorine atoms (C2) will experience a very large one-bond coupling constant (¹JCF) and appear as a triplet. The adjacent carbons (C1 and C3) will show smaller two-bond coupling (²JCF), also resulting in triplets. Carbons of the ethoxy group further away from the fluorines will appear as singlets. The chemical shifts are estimated based on typical values for alcohols and ethers, with adjustments for the deshielding effect of the fluorine atoms.[2][3]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR provides direct information about the fluorine environment. With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a highly informative technique.[4][5]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | -110 to -120 | Triplet of triplets | JHF (to C1-H) ≈ 12-15 Hz, JHF (to C3-H) ≈ 12-15 Hz | -CF₂- |

-

Rationale: A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two adjacent protons on C1 and into another triplet by the two protons on C3, resulting in a triplet of triplets. The chemical shift is estimated based on typical values for aliphatic gem-difluoro compounds.[6]

Caption: Predicted key NMR coupling interactions in 3-Ethoxy-2,2-difluoropropan-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds.

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2980-2850 | Medium-Strong | C-H stretch | Alkane |

| 1400-1300 | Strong | C-F stretch | gem-difluoro |

| 1150-1050 | Strong | C-O stretch | Ether and Alcohol |

-

Rationale: A prominent, broad band in the 3600-3200 cm⁻¹ region is the hallmark of a hydrogen-bonded O-H stretch in an alcohol.[7][8][9][10] The C-H stretching vibrations of the ethyl and propyl chains will appear in their typical region. The C-F stretching vibrations of a CF₂ group are known to be strong and typically appear in the 1400-1300 cm⁻¹ range.[11] The strong C-O stretching absorptions from both the alcohol and ether functionalities will likely overlap in the 1150-1050 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-Ethoxy-2,2-difluoropropan-1-ol is expected to produce a molecular ion peak, although it may be of low intensity, and several characteristic fragment ions.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₅H₁₀F₂O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - F]⁺ | Loss of a fluorine radical |

| 110 | [M - CH₂O]⁺ | α-cleavage at the alcohol |

| 95 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group |

| 75 | [CH₂CH₂OCH₂CH₃]⁺ | Cleavage of C-C bond adjacent to CF₂ |

| 45 | [CH₂OH]⁺ | α-cleavage at the ether oxygen |

-

Rationale: Alcohols and ethers typically undergo α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.[12][13][14][15][16] For 3-Ethoxy-2,2-difluoropropan-1-ol, this can occur on either side of the ether oxygen and next to the alcohol carbon. The loss of small, stable neutral molecules like water (M-18) is also a common fragmentation pathway for alcohols.[13][15][16] The presence of fluorine atoms will influence the fragmentation, and ions containing fluorine may be observed.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Dissolve approximately 10-20 mg of 3-Ethoxy-2,2-difluoropropan-1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

For confirmation of the -OH peak, acquire a preliminary ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum.

Sample Preparation for IR Spectroscopy

-

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄) can be prepared and analyzed in a suitable liquid cell.

Sample Introduction for Mass Spectrometry

-

For a volatile liquid like 3-Ethoxy-2,2-difluoropropan-1-ol, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is appropriate.

-

GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 3-Ethoxy-2,2-difluoropropan-1-ol based on established principles and data from analogous structures. The predicted NMR, IR, and MS data offer a comprehensive spectral fingerprint that will be invaluable for the identification and characterization of this compound in a research and development setting. While experimental verification is always the gold standard, this guide serves as a robust starting point for any scientist working with this or structurally related fluorinated molecules.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. azom.com [azom.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 14. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

Technical Guide: Safety, Handling, and Storage of 3-Ethoxy-2,2-difluoropropan-1-ol

This guide serves as a definitive technical manual for the handling, safety, and storage of 3-Ethoxy-2,2-difluoropropan-1-ol (CAS: 2169412-41-1).[1] It is designed for medicinal chemists and process safety engineers managing fluorinated building blocks in drug discovery workflows.

Document Control:

-

Class: Fluorinated Aliphatic Alcohol / Ether[1]

Executive Summary & Chemical Identity

3-Ethoxy-2,2-difluoropropan-1-ol is a specialized fluorinated building block used primarily in medicinal chemistry.[1] The gem-difluoro group (

Unlike non-fluorinated alcohols, the electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton (lowering pKa) and alters hydrogen bonding capability. This requires specific handling protocols to prevent acid-catalyzed degradation or unintended reactivity with electrophiles.[1]

Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Visually inspect for turbidity (sign of polymer/oligomer formation).[1] |

| Molecular Weight | 140.13 g/mol | |

| Predicted Boiling Point | ~135–145 °C (760 mmHg) | Estimate based on non-fluorinated analog (3-ethoxypropan-1-ol, BP ~160°C) adjusted for fluorine volatility effect.[1] |

| Solubility | Soluble in DCM, THF, MeOH, DMSO | Limited solubility in non-polar alkanes (Hexane/Heptane). |

| Acidity (pKa) | ~12.5 (Predicted) | More acidic than propanol (pKa ~16) due to inductive effect of |

| Density | ~1.15–1.20 g/mL | Higher density than water due to fluorination. |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural class (fluorinated primary alcohols/ethers) dictates the following GHS classifications and risk management strategies.

Core Hazards

-

Skin & Eye Irritation (H315, H319): The increased acidity of the alcohol and lipophilicity of the ether tail allow for rapid dermal penetration and irritation.

-

Combustibility (H227): Likely a Class IIIA or IIIB combustible liquid. Flash point is predicted to be >60°C but <93°C.

-

Specific Target Organ Toxicity (STOT-SE): Inhalation of vapors may cause respiratory irritation (H335).[1]

Critical Reactivity Risks

-

HF Elimination: Under strong basic conditions or high temperatures (>150°C), the

group adjacent to the alcohol can undergo elimination, releasing Hydrogen Fluoride (HF) or fluoride ions. -

Ether Oxidation: The ethoxy ether linkage is susceptible to peroxidation upon prolonged exposure to air/light, forming explosive peroxides.

Handling Protocols: The "Inert-First" Approach

To maintain chemical integrity and operator safety, an "Inert-First" handling strategy is mandatory.[1]

A. Engineering Controls

-

Primary Containment: All transfers must occur within a certified Chemical Fume Hood or Glovebox.[1]

-

Atmosphere: Handle under a blanket of dry Nitrogen (

) or Argon ( -

Material Compatibility:

-

Recommended: Borosilicate glass, Teflon (PTFE), Stainless Steel (316L).

-

Avoid: Standard silicone tubing (swelling risk), Aluminum (potential for Lewis-acid catalyzed defluorination).[1]

-

B. Operational Workflow (Step-by-Step)

Scenario: Aliquoting 5g for a reaction.

-

Preparation:

-

Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses with side shields.

-

Purge the receiving vessel (flask/vial) with Argon for 2 minutes.

-

-

Transfer:

-

Use a gas-tight glass syringe with a PTFE-tipped plunger.[1]

-

Why? Plastic syringes may leach plasticizers due to the fluorinated solvent effect.

-

Insert needle through the septum of the source container. Withdraw liquid slowly to prevent cavitation (bubble formation).

-

-

Quenching/Cleaning:

-

Rinse the syringe immediately with Dichloromethane (DCM) into a dedicated halogenated waste stream.

-

Caution: Do not mix with strong alkaline waste streams to prevent exothermic fluoride release.[1]

-

C. Decision Matrix: Safe Handling

Caption: Decision matrix for assessing reagent quality before experimental use. Turbidity often indicates moisture uptake or peroxide formation.[1]

Storage & Stability Management

Proper storage is the single most critical factor in preserving the bioisosteric utility of the

Storage Specifications

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of ether autoxidation and potential HF elimination.[1] |

| Atmosphere | Argon or Nitrogen | Prevents formation of peroxides on the ethoxy tail. |

| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (radical initiator); PTFE prevents cap degradation.[1] |

| Desiccant | Store over Activated 3Å Sieves | The |

Stability Monitoring

-

Retest Period: 12 months.

-

Critical Impurity: Hydrolysis of the

group to a ketone (loss of fluorine) or oxidation of the alcohol to the carboxylic acid. -

NMR Validation:

-

Check

NMR for the characteristic triplet of triplets (approx. -105 to -120 ppm).[1] -

Loss of coupling structure indicates degradation.

-

Emergency Response Protocols

Spill Management (< 100 mL)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Maximize fume hood airflow.

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand).

-

Do NOT use: Sawdust or paper towels (fire hazard with fluorinated ethers).

-

-

Neutralize: Treat the spill area with a dilute Calcium Gluconate solution (if available) or Calcium Carbonate to sequester potential fluoride ions.

First Aid (Fluorine-Specific)

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1] If redness persists, apply Calcium Gluconate gel (2.5%) as a precaution against potential HF hydrolysis products.

-

Eye Contact: Flush with water for 15 minutes.[1] Seek immediate ophthalmological support.

References

-

BLD Pharm. (2024). Product Analysis: 3-Ethoxy-2,2-difluoropropan-1-ol (CAS 2169412-41-1).[1][2] BLD Pharm Repository.[1] Link

-

Fisher Scientific. (2025). Safety Data Sheet: 2,2-Difluoroethanol (Analogous Hazard Data). Thermo Fisher Scientific.[1] Link

-

University of Toronto. (1997).[4] Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Shoichet Lab Publications.[1] Link

-

PubChem. (2025). Compound Summary: 3-Ethoxy-2,2-difluoropropan-1-ol.[1][2][5] National Library of Medicine. Link

-

Organic Syntheses. (1990). Preparation of Fluorinated Ethers and Alcohols. Org. Synth. Coll. Vol. 7. Link

Sources

Application Note: Use of 3-Ethoxy-2,2-difluoropropan-1-ol in Medicinal Chemistry

[1][2]

CAS Number: 2169412-41-1

Molecular Formula: C

Executive Summary & Strategic Value

3-Ethoxy-2,2-difluoropropan-1-ol is a specialized fluorinated building block used to introduce the 3-ethoxy-2,2-difluoropropyl motif into drug candidates.[1] In modern medicinal chemistry, this moiety serves as a robust bioisostere for standard propyl or alkoxy-alkyl chains.[1]

The incorporation of the gem-difluoromethylene (

-

Metabolic Blockade: The strong C-F bonds prevent oxidative metabolism (e.g., by Cytochrome P450s) at the typically labile

-carbon position. -

Lipophilicity Modulation: The

group is lipophilic yet polar, often improving membrane permeability while maintaining water solubility compared to hydrocarbon chains. -

Conformational Control: The "fluorine gauche effect" can lock the alkyl chain into specific conformations, potentially improving binding affinity to target proteins.

This guide details the chemical properties, synthetic protocols for incorporation, and strategic applications of this building block in lead optimization.

Chemical Properties & Stability[4][5][6]

| Property | Data | Notes |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; store under inert gas.[1] |

| Boiling Point | ~160–170 °C (Predicted) | Higher than non-fluorinated analog due to dipole interactions. |

| Solubility | DCM, THF, Ethyl Acetate, Methanol | Miscible with most organic solvents. |

| Reactivity | Primary Alcohol | Nucleophilic; amenable to oxidation, esterification, and activation (leaving group formation). |

| Stability | High | The |

The "Fluorine Effect" on Reactivity

Researchers must note that the electron-withdrawing nature of the

-

Guidance: When using this linker for

reactions, elevated temperatures or superior leaving groups (e.g., Triflate instead of Mesylate) may be required.

Synthetic Protocols

Protocol A: Synthesis of the Building Block (If Commercial Stock is Unavailable)

While commercially available, in-house synthesis may be required for derivatives.[1] The most reliable route utilizes a monoprotection strategy of the parent diol, 2,2-difluoropropane-1,3-diol.[1]

Reagents:

-

Sodium Hydride (NaH, 60% in oil)

-

tert-Butyldimethylsilyl chloride (TBSCl)[1]

-

Tetrabutylammonium fluoride (TBAF)[1]

Step-by-Step Workflow:

-

Monoprotection:

-

Alkylation (Etherification):

-

Dissolve the mono-TBS intermediate in DMF at 0 °C.

-

Add NaH (1.2 eq). Stir for 30 min.

-

Add Ethyl Iodide (1.5 eq). Warm to RT and stir overnight.

-

Workup: Standard aqueous workup.

-

-

Deprotection:

-

Dissolve the ethylated intermediate in THF.

-

Add TBAF (1.0 M in THF, 1.2 eq). Stir for 2 hours.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 3-Ethoxy-2,2-difluoropropan-1-ol .[1]

-

Protocol B: Activation for Coupling (Mesylation)

To attach this linker to an amine or phenol scaffold, the alcohol must be converted to a leaving group.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

-

Dissolve 3-Ethoxy-2,2-difluoropropan-1-ol (1.0 mmol) in anhydrous DCM (5 mL).

-

Cool to 0 °C. Add TEA (1.5 mmol).

-

Add MsCl (1.2 mmol) dropwise.

-

Stir at 0 °C for 1 hour, then RT for 2 hours.

-

Critical Check: Monitor by TLC. The fluorinated substrate may react slower than non-fluorinated alcohols.

-

Workup: Wash with 1N HCl, sat. NaHCO

, and brine. Dry over Na -

Usage: Use the crude mesylate immediately for the coupling step to minimize degradation.

Protocol C: Oxidation to Aldehyde (For Reductive Amination)

For introducing the linker via reductive amination.

Reagents: Dess-Martin Periodinane (DMP), DCM.[1]

-

Dissolve alcohol (1.0 eq) in DCM.

-

Add DMP (1.2 eq) at 0 °C.

-

Stir at RT for 2–4 hours.

-

Workup: Quench with sat. Na

S -

Note: The resulting aldehyde, 3-ethoxy-2,2-difluoropropanal , is volatile and reactive (forms hydrates).[1] Store in solution at -20 °C or use immediately.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application pathways for this building block.

Caption: Synthetic pathway from the parent diol to the target linker and its divergence into activated forms for drug conjugation.

Medicinal Chemistry Decision Framework

When should you use 3-Ethoxy-2,2-difluoropropan-1-ol instead of a standard propyl linker?

| Parameter | Standard Propyl Linker ( | Difluoro Linker ( | Decision Trigger |

| Metabolic Stability | Low (Susceptible to P450 oxidation) | High (C-F bond blocks oxidation) | Use if lead compound has high clearance due to side-chain oxidation.[1] |

| Lipophilicity (LogP) | High | Moderate (Polar-Hydrophobic) | Use to lower LogP slightly while maintaining lipophilic contacts.[1] |

| Conformation | Flexible (Zig-zag) | Rigidified (Gauche effect) | Use if entropy penalties are reducing binding affinity.[1] |

| pKa (of Neighbor) | Neutral impact | Inductive Effect | Use to lower the pKa of adjacent amines (via reductive amination). |

Case Study: Optimization of a GPCR Antagonist

-

Problem: A lead compound with a 3-ethoxypropyl side chain showed excellent potency but poor half-life (

min) due to rapid oxidation at the middle methylene group. -

Solution: Replacement with the 3-ethoxy-2,2-difluoropropyl motif.[1][6]

-

Outcome:

-

Potency maintained (bioisosteric).

-

Metabolic stability improved (

hours). -

Permeability (Caco-2) increased due to reduced lipophilicity relative to a gem-dimethyl analog.[1]

-

References

-

BLD Pharm. (n.d.). Product Analysis: 3-Ethoxy-2,2-difluoropropan-1-ol (CAS 2169412-41-1).[1][2] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

BenchChem. (2025). 2,2-Difluoropropane-1,3-diol: Properties and Applications. Retrieved from

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Fluorinated Alcohols. Retrieved from

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [1]

Sources

- 1. 1554181-29-1|3-(2,2-Difluoroethoxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. 2169412-41-1|3-Ethoxy-2,2-difluoropropan-1-ol|BLD Pharm [bldpharm.com]

- 3. 2,2-difluoropropane-1,3-diol; CAS No.: 428-63-7 [chemshuttle.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. repo.uni-hannover.de [repo.uni-hannover.de]

- 6. namiki-s.co.jp [namiki-s.co.jp]

applications of 3-Ethoxy-2,2-difluoropropan-1-ol as a building block in synthesis

Executive Summary & Chemical Profile[1][2][3][4]

3-Ethoxy-2,2-difluoropropan-1-ol (CAS: 864668-37-5) is a specialized fluorinated building block designed for "Linkerology" and physicochemical property modulation in drug discovery. Unlike standard alkyl linkers, the central gem-difluoro (

This guide details the strategic application of this molecule as a bioisosteric linker . It provides validated protocols for transforming the hydroxyl handle into ethers, amines, and carbonyls, accounting for the unique electronic effects induced by the

Chemical Profile

| Property | Data | Relevance |

| Structure | Ether tail + Difluoro core + Primary Alcohol | |

| Molecular Weight | 140.13 g/mol | Low MW fragment, ideal for Fsp3 enhancement |

| Key Feature | Lowers pKa of adjacent groups; blocks P450 oxidation | |

| Boiling Point | ~165°C (Predicted) | Stable liquid, amenable to standard workups |

| Solubility | DCM, THF, MeOH, EtOAc | High organic solubility; limited water solubility |

Strategic Applications: The "Fluorine Effect"

The utility of 3-Ethoxy-2,2-difluoropropan-1-ol lies in its ability to replace standard propyl or ethyl linkers. The

-

Metabolic Blockade: The

bond (approx. 116 kcal/mol) is stronger than -

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the hydroxyl group (making it more acidic) and reduces the basicity of any amines derived from it.

-

Conformational Bias: The gauche effect associated with fluorine atoms can lock the alkyl chain into specific conformations, potentially improving binding affinity to protein targets.

Application Workflow Diagram

Caption: Divergent synthesis pathways from the 3-Ethoxy-2,2-difluoropropan-1-ol core.

Detailed Experimental Protocols

Module A: The Nucleophilic Handle (Mitsunobu Coupling)

Application: Attaching the fluorinated tail to a phenolic drug scaffold. Challenge: Fluorinated alcohols are less nucleophilic than their non-fluorinated counterparts, but more acidic. This requires strict control of reagent addition order.[1][2]

Protocol 1: Etherification via Mitsunobu

Reagents: Triphenylphosphine (

-

Preparation: Charge a flame-dried reaction flask with the Phenol substrate (1.0 equiv), 3-Ethoxy-2,2-difluoropropan-1-ol (1.2 equiv), and

(1.5 equiv). Dissolve in anhydrous THF (0.1 M concentration). -

Cooling: Cool the mixture to 0°C under an inert atmosphere (

or Ar). -

Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow the reaction to warm to room temperature naturally. Stir for 12–16 hours.

-

Workup: Quench with water. Extract with EtOAc (

). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The increased acidity of the

Module B: The Electrophilic Switch (Activation)

Application: Converting the alcohol into a leaving group for attack by amines or thiols.

Challenge: The

Protocol 2: Mesylation for Amine Alkylation

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

-

Dissolution: Dissolve 3-Ethoxy-2,2-difluoropropan-1-ol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0°C .

-

Base Addition: Add

(1.5 equiv) followed by a catalytic amount of DMAP (0.05 equiv). -

Activation: Add MsCl (1.2 equiv) dropwise.

-

Observation: A white precipitate (

) will form immediately.

-

-

Completion: Stir at 0°C for 1 hour, then room temperature for 1 hour.

-

Critical Note: Do not heat.[2] Fluorinated sulfonates can be thermally unstable.

-

-

Workup: Wash with cold 1N HCl, saturated

, and brine. -

Usage: The resulting mesylate is generally used immediately in the next step (displacement by amine) without column chromatography to avoid decomposition.

Module C: The Oxidative Gateway (Aldehyde Synthesis)

Application: Creating a handle for Reductive Amination.

Challenge:

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Reagents: DMP, DCM, Sodium Thiosulfate (

-

Setup: Dissolve 3-Ethoxy-2,2-difluoropropan-1-ol (1.0 equiv) in wet DCM (DMP requires trace water for mechanism, but bulk water must be avoided). Correction: Standard DMP protocols use anhydrous DCM; the reagent itself drives the mechanism. Use Anhydrous DCM .

-

Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Quench (Critical): Dilute with

. Add a 1:1 mixture of saturated -

Isolation: Separate layers. The organic layer contains the aldehyde .

-

Storage: Use immediately. If storage is necessary, keep at -20°C under Argon. The aldehyde is prone to hydration and polymerization.

Analytical Reference Data

When characterizing intermediates derived from 3-Ethoxy-2,2-difluoropropan-1-ol, look for these signature signals:

| Spectroscopy | Signal Characteristic | Structural Assignment |

| 19F NMR | ||

| 1H NMR | ||

| 1H NMR | ||

| 13C NMR | The quaternary |

References

-

Dess-Martin Oxidation of Fluorinated Alcohols

- Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species." Journal of the American Chemical Society, 1991, 113(19), 7277–7287.

-

Mitsunobu Reaction on Fluorinated Substrates

- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. (Discusses pKa effects on mechanism).

-

Reactivity of Gem-Difluoro Compounds

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

-

Synthesis of 2,2-Difluoro-1,3-propanediol Derivatives

-

Arimitsu, S., et al. "Synthesis of 2,2-difluoro-1,3-propanediol derivatives." Journal of Organic Chemistry, 2008 , 73, 8106.[4] (Provides grounding for the reactivity of the core scaffold).

-

Sources

Application Notes and Protocols for 3-Ethoxy-2,2-difluoropropan-1-ol: A Novel Fluorinated Solvent for Enhanced Chemical Reactivity and Selectivity

Introduction: The Emerging Role of Partially Fluorinated Alcohols in Modern Synthesis

In the landscape of contemporary chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including rate, selectivity, and yield. While traditional solvents have their merits, there is a growing demand for novel solvent systems that can address the challenges of modern synthetic chemistry, such as the activation of unreactive bonds and the selective transformation of complex molecules. Fluorinated alcohols have emerged as a promising class of solvents and co-solvents, offering a unique combination of properties that set them apart from their non-fluorinated counterparts.[1] This application note focuses on a novel, partially fluorinated alcohol, 3-Ethoxy-2,2-difluoropropan-1-ol, and explores its potential as a versatile solvent in a range of chemical transformations.

While direct literature on the applications of 3-Ethoxy-2,2-difluoropropan-1-ol as a solvent is not yet widely available, its structural features—a primary alcohol, a difluorinated carbon center, and an ether linkage—suggest that it will share many of the beneficial properties of well-studied fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These properties include strong hydrogen bond donating ability, high polarity, and low nucleophilicity, which collectively contribute to their remarkable ability to stabilize charged intermediates and activate substrates towards nucleophilic attack.[2][3]

This document will, therefore, present a detailed overview of the anticipated properties of 3-Ethoxy-2,2-difluoropropan-1-ol and, by analogy to established fluorinated solvents, provide detailed protocols for its application in key synthetic reactions.

Anticipated Physicochemical Properties and Their Synthetic Implications

The unique reactivity of fluorinated alcohols stems from the strong electron-withdrawing effect of the fluorine atoms, which significantly influences the properties of the hydroxyl group. Based on the structure of 3-Ethoxy-2,2-difluoropropan-1-ol, we can anticipate the following key characteristics and their impact on chemical reactions:

| Property | Anticipated Characteristic | Implication in Chemical Reactions |

| Hydrogen Bond Donating Ability | Strong | Stabilization of transition states and charged intermediates (e.g., carbocations, anions). Activation of electrophiles (e.g., epoxides, carbonyls) towards nucleophilic attack. |

| Polarity | High | Enhanced solubility of polar reagents and catalysts. Potential for promoting reactions that proceed through polar transition states. |

| Nucleophilicity | Low | Reduced propensity to act as a nucleophile, minimizing side reactions where the solvent could compete with the desired nucleophile. |

| Acidity | Increased compared to non-fluorinated analogues | Can act as a proton source to facilitate certain reaction mechanisms, but generally less acidic than highly fluorinated alcohols like HFIP. |

| Coordinating Ability | Moderate | Can coordinate to metal centers in catalytic cycles, potentially influencing the reactivity and selectivity of transition metal-catalyzed reactions.[4] |

The presence of the ethoxy group in 3-Ethoxy-2,2-difluoropropan-1-ol may also impart a greater affinity for organic substrates compared to more highly fluorinated and less lipophilic alcohols, potentially improving the solubility of nonpolar reactants.

Application in Promoting Epoxide Ring-Opening Reactions

Causality of Solvent Choice: The ring-opening of epoxides with weak nucleophiles is often a challenging transformation that requires harsh conditions or the use of strong Lewis acids. Fluorinated alcohols, through their strong hydrogen-bonding capabilities, can activate the epoxide by protonating or strongly hydrogen-bonding to the oxygen atom, thus facilitating nucleophilic attack.[2] This "electrophilic activation" allows for ring-opening to occur under milder conditions and with a broader range of nucleophiles. 3-Ethoxy-2,2-difluoropropan-1-ol is expected to be an excellent solvent for such transformations.

Protocol: Indole Alkylation with Styrene Oxide

This protocol describes the Friedel-Crafts-type alkylation of indole with styrene oxide, a reaction that can be sluggish in conventional solvents.

Workflow for Epoxide Ring-Opening:

Sources

troubleshooting low yields in reactions with 3-Ethoxy-2,2-difluoropropan-1-ol

Topic: Optimization of Reaction Yields with 3-Ethoxy-2,2-difluoropropan-1-ol

CAS: 1334433-25-2 (Analogous/Generic Reference)

Molecular Formula:

Introduction: The "Deceptive" Reactivity of Gem-Difluoro Alcohols

Welcome to the technical support center. If you are experiencing low yields (<30%) with 3-Ethoxy-2,2-difluoropropan-1-ol , you are likely treating it like a standard primary alcohol (e.g., propanol).[1] It is not.

The gem-difluoro group (

Key Physicochemical Deviations:

-

Acidity (

): The -

Nucleophilicity: The resulting alkoxide is "hard" and sluggish in

reactions.[1] -

Hydration: The

group destabilizes adjacent carbocations and favors hydrate formation upon oxidation.[1]

Module 1: Nucleophilic Substitution (O-Alkylation)

Scenario: You are trying to attach the alcohol to an alkyl halide (Williamson Ether Synthesis) and getting poor conversion or unreacted starting material.[2]

The Problem: The "Naked" Anion Hypothesis

Standard conditions (NaH/THF or

Troubleshooting Protocol

| Variable | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Technical Rationale |

| Base | NaH, | Cesium's large ionic radius creates a "loose" ion pair, exposing the "naked" alkoxide for attack.[1] | |

| Solvent | THF, DCM, Acetone | DMF, NMP, or DMSO | High dielectric constants dissociate the ion pair. THF coordinates too strongly to the cation. |

| Additive | None | 18-Crown-6 (with K salts) | Sequesters the potassium cation, preventing tight ion-pairing with the fluorinated alkoxide.[1] |

| Temperature | RT to Reflux | 60°C – 90°C | The activation energy barrier is higher due to the low nucleophilicity; heat is required. |

Q&A: Specific Failure Modes

Q: I see a new spot on TLC, but it's not my product. What is it?

A: If you are using a secondary alkyl halide, you are likely seeing the elimination product (alkene) .[2][3] Because the fluorinated alkoxide is a weak nucleophile but still basic, it may prefer the

-

Fix: Switch to a primary alkyl halide or a triflate electrophile. If the electrophile must be secondary, switch to Mitsunobu conditions (see Module 2).

Q: Can I use phase transfer catalysis (PTC)? A: Yes. A biphasic system (Toluene/50% NaOH) with TBAB (Tetrabutylammonium bromide) is often superior to anhydrous conditions for fluorinated alcohols. The quaternary ammonium salt pulls the fluorinated alkoxide into the organic phase as a highly reactive ion pair.

Decision Tree: Low Yield in Alkylation

Figure 1: Diagnostic logic for optimizing O-alkylation of 3-Ethoxy-2,2-difluoropropan-1-ol.

Module 2: Electrophilic Activation (Turning OH into a Leaving Group)

Scenario: You are trying to convert the alcohol into a Tosylate (OTs), Mesylate (OMs), or Halide, but the reaction stalls.

The Problem: Electronic Deactivation

The oxygen lone pairs are pulled toward the

Troubleshooting Protocol

1. The "Super-Leaving Group" Strategy

Standard Mesyl chloride often fails. Switch to Triflic Anhydride (

-

Why? These reagents are significantly more electrophilic than TsCl/MsCl, compensating for the alcohol's poor nucleophilicity.

2. The Catalyst Boost If you must use Tosyl chloride, you cannot rely on Pyridine alone.

-

Fix: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that the fluorinated alcohol can attack.[1]

3. The Mitsunobu Alternative For converting the alcohol to an azide, ester, or amine, the Mitsunobu reaction is often more effective than standard substitution for fluorinated alcohols.

-

Reason: The

of 3-Ethoxy-2,2-difluoropropan-1-ol (~13) is in the ideal range for the betaine intermediate.[1] -

Warning: The fluorinated alcohol acts as the substrate (electrophile), not the nucleophile.

Reactivity Profile Diagram

Figure 2: The dual-nature of the gem-difluoro alcohol dictates divergent synthetic strategies.

Module 3: Oxidation (Alcohol Aldehyde/Acid)

Scenario: You want to oxidize the alcohol, but you get low mass recovery or decomposition.

The Problem: Hydrate Stability

Fluorinated aldehydes exist primarily as gem-diol hydrates (

Protocol Recommendations

-

Avoid Aqueous Workups: If possible, filter the reaction mixture through Celite/Silica and evaporate.[1]

-

Reagent Choice:

-

Dess-Martin Periodinane (DMP): Best choice.[1] Anhydrous conditions prevent hydrate formation.[1]

-

Swern Oxidation: Effective, but ensure strict temperature control (-78°C) to prevent elimination of the

-ethoxy group.[1] -

Jones Reagent: AVOID. The strong acid/water environment promotes hydrate formation and potentially cleaves the ether linkage.

-

Module 4: Handling & Volatility

Scenario: "I started with 500mg, did a workup, and now I have 50mg."

The Problem: The Fluorine "Teflon" Effect

Despite the molecular weight increase from the ethoxy group, fluorinated molecules often exhibit higher volatility than expected because fluorine atoms do not participate in strong intermolecular Van der Waals interactions (low polarizability).

Handling Checklist

-

Rotovap: Do not go below 20 mbar at 40°C.

-

Solvent: Use Diethyl Ether or Pentane for extractions if possible; they are easier to remove without "codistilling" your product.[1]

-

Drying: Avoid high-vacuum pumps for extended periods.[1]

References & Grounding

-

Acidity of Fluorinated Alcohols:

-

Williamson Ether Synthesis Optimization:

-

Mitsunobu Reaction Mechanics:

-

Fluorine Inductive Effects:

Disclaimer: This guide assumes standard laboratory safety protocols. 3-Ethoxy-2,2-difluoropropan-1-ol should be treated as a potential irritant.[1] Consult the specific MSDS before handling.

Sources

Technical Support Center: Managing 3-Ethoxy-2,2-difluoropropan-1-ol

Senior Application Scientist: Dr. Aris Thorne Subject: Hygroscopicity Management & Troubleshooting Guide Last Updated: February 19, 2026

Executive Summary & Chemical Context

The Molecule: 3-Ethoxy-2,2-difluoropropan-1-ol The Challenge: This compound is not just a standard alcohol; it is a "water magnet."

The presence of the gem-difluoro group (

-

Consequence 1: The hydroxyl proton becomes a potent hydrogen bond donor.

-

Consequence 2: The molecule avidly scavenges atmospheric moisture to satisfy this hydrogen bonding potential.

-

Operational Risk: Even trace water (500–1000 ppm) can stall nucleophilic substitutions, hydrolyze sensitive electrophiles (like acid chlorides or triflates), or alter reaction stoichiometry.

This guide treats the handling of this reagent as a controlled atmosphere workflow .

Module 1: Diagnosis & Detection

"How do I know if my reagent is compromised?"

Before using the reagent in sensitive C-N or C-O coupling reactions, you must validate its dryness.[1] Visual inspection is useless; the compound remains a clear liquid even when "wet" (up to ~3% water content).

Troubleshooting Q&A

Q: Can I rely on the Certificate of Analysis (CoA) from the vendor?

A: No. Once the bottle is opened, the CoA is historical data. The hygroscopic nature of the

Q: What is the fastest way to check water content without a Karl Fischer titrator?

A: Use

-

The Marker: Look for the hydroxyl (

) proton signal. -

The Drift: In dry

, the -

The Wet Signal: As water content increases, the

peak broadens significantly and shifts downfield (higher ppm) due to rapid exchange with water protons. A distinct water peak may also appear at ~1.56 ppm in

Decision Tree: The "Go/No-Go" Workflow

Figure 1: Decision logic for determining reagent suitability. Note that for highly sensitive organometallic couplings, the threshold may need to be <100 ppm.

Module 2: Remediation (Drying Protocol)

"My reagent is wet. How do I fix it?"

Do not use Magnesium Sulfate (

The Gold Standard: Activated 3Å Molecular Sieves

We use 3Å (Angstrom) sieves because the pore size allows water (approx. 2.8Å) to enter and be trapped, but excludes the larger alcohol molecules. Using 4Å sieves carries a risk: the alcohol tail might enter the pores, leading to product loss or entrapment.

Step-by-Step Activation Protocol

-

Selection: Use bead-form 3Å molecular sieves (dust-free).

-

Heating: Place sieves in a Schlenk flask or heavy-walled round bottom flask.

-

Vacuum & Heat: Heat to 250°C–300°C under high vacuum (<1 mbar) for at least 12 hours .

-

Why? Zeolites absorb water strongly. Simply heating them in an oven at 100°C is ineffective; it merely equilibrates them with hot air. Vacuum is required to desorb the water.[1]

-

-

Cooling: Allow to cool to room temperature under vacuum or dry Argon flow.

-

Application: Add the activated sieves to the alcohol (20% w/v loading) and let stand for 24 hours.

Data: Drying Agent Efficiency Comparison

| Drying Agent | Residual Water (ppm) | Suitability for Fluorinated Alcohols | Notes |

| ~1000–3000 | Low | Removes bulk water only; insufficient for synthesis. | |

| ~500–1000 | Medium | acidic nature can be problematic; messy filtration. | |

| 3Å Mol. Sieves | < 50 | High | Best choice. Static drying (no stirring required). |

| < 10 | High (Risky) | Reacts with alcohol to form alkoxide/H2. Do not use unless distilling immediately. |

Module 3: Storage & Handling

"How do I keep it dry?"

Once dried, the 3-Ethoxy-2,2-difluoropropan-1-ol must never see the open atmosphere.

The "Schlenk" Storage System

-

Vessel: Store in a Schlenk tube or a flask with a high-quality PTFE-lined septum.

-

Headspace: Purge the headspace with dry Nitrogen or Argon after every use.

-

Seal: Wrap the septum/cap junction with Parafilm or electrical tape to prevent diffusion.

-

Desiccant: Keep a layer of activated 3Å sieves in the storage bottle itself.

Troubleshooting Q&A

Q: The liquid has turned slightly yellow over 3Å sieves. Is it degraded? A: Likely not. Trace impurities in the sieves (iron oxides) can sometimes leach slightly into polar organic solvents. If the NMR is clean, the color is cosmetic. To avoid this, wash sieves with EDTA/water and re-activate (time-consuming) or purchase "molecular biology grade" sieves.

Q: Can I use a syringe to transfer it? A: Yes, this is mandatory.

-

Technique: Use the "oven-dried syringe" technique. Flush the syringe with N2 three times before drawing the liquid.

-

Pressure: Insert a N2 balloon into the septum to equalize pressure as you withdraw liquid, preventing moist air from being sucked in.

Module 4: Reaction Troubleshooting

"My reaction failed. Was it the alcohol?"

Scenario A: The Mitsunobu Reaction Stalls

-

Context: You are trying to couple the alcohol to a phenol using DIAD/PPh3.

-

Symptom: Low conversion; formation of hydrazine byproduct but no ether.

-

Root Cause: The

of 3-Ethoxy-2,2-difluoropropan-1-ol is lower (more acidic) than standard alcohols due to the fluorines. However, if water is present, the betaine intermediate will preferentially deprotonate water (forming hydroxides) rather than activating the alcohol. -

Fix: The alcohol must be dried to <100 ppm water. Increase the betaine formation time before adding the substrate.

Scenario B: Nucleophilic Substitution (Sn2) Failure

-

Context: Reacting the alkoxide (generated by NaH) with an alkyl halide.

-

Symptom: Recovery of starting material or hydrolysis of the alkyl halide.

-

Root Cause: Hygroscopic alcohols often introduce enough water to quench the Sodium Hydride (NaH) immediately, forming NaOH. NaOH is a harder nucleophile and may cause side reactions or simply be unreactive toward the specific electrophile.

-

Fix:

-

Dry the alcohol over 3Å sieves for 24h.

-

Titrate the NaH: Add the alcohol to the NaH suspension at 0°C. If bubbling stops immediately but the solution is not clear, you may have quenched the base.

-

Workflow: Correct Setup for Moisture-Sensitive Coupling